![molecular formula C11H13NO7S B5538332 2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid](/img/structure/B5538332.png)

2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid

Übersicht

Beschreibung

2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid is a compound related to various sulfonated organic structures. Its relevance spans across different chemical and physical properties, making it a subject of interest in chemical research.

Synthesis Analysis

The synthesis process of compounds related to 2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid often involves multi-step reactions including sulfonation, alkylation, and fusion processes. For instance, a similar compound, 2-carboxy-4-methoxyphenylacetic acid, was synthesized from 2-carboxyphenylacetic acid using sulfonation, alkali fusion, and methylation, yielding an average overall yield of 70.63% (Dai, 2011).

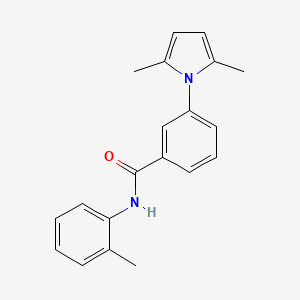

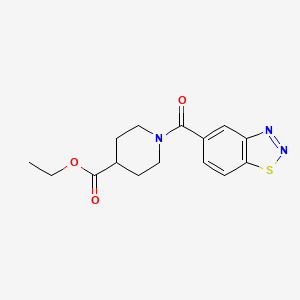

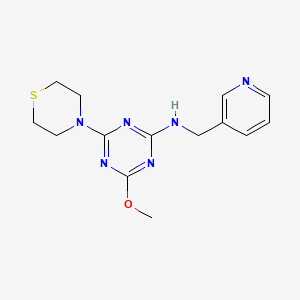

Molecular Structure Analysis

In compounds like 2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid, the molecular structure can be complex with multiple functional groups. These structures often exhibit interesting electronic and steric properties due to the presence of sulfonate and methoxy groups. For example, in a related compound, the methoxy group was found to be almost coplanar with its phenyl ring, impacting its electronic properties (Guzei, 2010).

Chemical Reactions and Properties

Compounds like 2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid can participate in various chemical reactions due to their functional groups. For instance, sulfonated diamines and related compounds have been used to synthesize polyimides showing interesting properties like proton conductivity and water stability (Fang et al., 2002).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. For example, the presence of sulfone and methoxy groups can impact properties like solubility, thermal stability, and mechanical strength. Polyimides derived from similar compounds have shown moderate glass transition temperatures and high thermal stability (Liaw et al., 1999).

Chemical Properties Analysis

The chemical properties of 2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid-like compounds are characterized by their reactivity and stability. The presence of sulfonate and methoxy groups can lead to high reactivity under certain conditions. For instance, related compounds have shown reactivity with primary and secondary amines, and nucleic acid bases (Hosmane et al., 1990).

Wissenschaftliche Forschungsanwendungen

Membrane Technology for Water Treatment

A study on novel sulfonated thin-film composite nanofiltration membranes highlighted the synthesis of sulfonated aromatic diamine monomers used to prepare thin-film composite nanofiltration membranes. These membranes showed improved water flux due to enhanced surface hydrophilicity, which was facilitated by the presence of sulfonated aromatic diamine monomers, without compromising the rejection of dyes. This application is pivotal for dye treatment in aqueous solutions, showcasing the importance of such chemical compounds in advancing water treatment technologies (Yang Liu et al., 2012).

Synthetic Chemistry

In synthetic chemistry, "2-carboxy-4-methoxyphenylacetic acid" was prepared through a process involving sulfonation, alkali fusion, and methylation reactions. This study provides a valuable synthetic process for the compound, with an average overall yield of 70.63% in three reactions, demonstrating the compound's relevance in chemical synthesis and the potential for application in various organic compounds and intermediates production (Dai Shi-gang, 2011).

Proton Exchange Membranes for Fuel Cells

Research into comb-shaped sulfonated poly(arylene ether sulfone) copolymers for proton exchange membranes in fuel cell applications revealed that these materials exhibit high proton conductivity. This study underscores the significant role that sulfonated compounds play in developing high-performance materials for energy applications, such as fuel cells, where efficient proton exchange membranes are critical for the overall efficiency and performance of the cell (D. Kim, G. Robertson, M. Guiver, 2008).

Green Chemistry

An example of green chemistry application is the efficient synthesis of functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media. This research demonstrates the utility of using "2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid" derivatives in facilitating environmentally friendly synthetic processes, highlighting the compound's versatility in organic synthesis (A. Shahvelayati, L. Hajiaghababaei, Akram Panahi Sarmad, 2017).

Wirkmechanismus

Zukünftige Richtungen

The compound is part of ongoing research into the development of non-electrophilic activators of Nrf2. These activators are seen as a promising therapeutic strategy in a number of inflammatory and oxidative stress diseases due to their regulation of detoxifying enzymes . Future research will likely continue to explore the structure-activity relationships of these compounds and their potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7S/c1-19-8-2-4-9(5-3-8)20(17,18)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOHLNQUNYXWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B5538256.png)

![9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538262.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538265.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5538268.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5538288.png)

![1-phenyl-5-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5538292.png)

![2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5538309.png)

![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5538317.png)

![N-(4-{[(5-methyl-2-pyridinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538340.png)

![1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5538347.png)

![2-(1H-indol-3-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5538353.png)